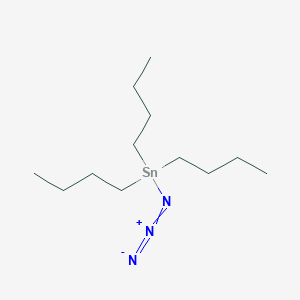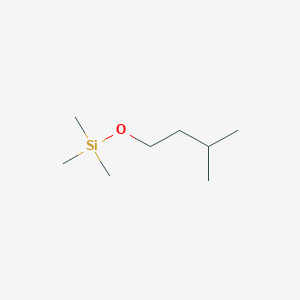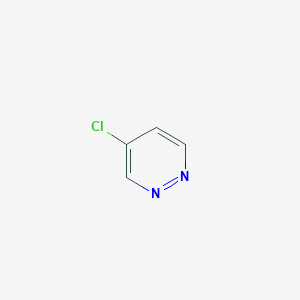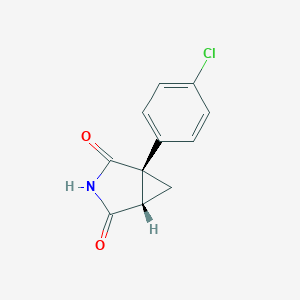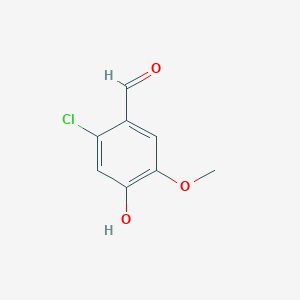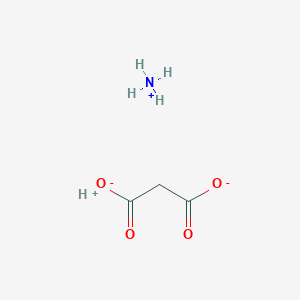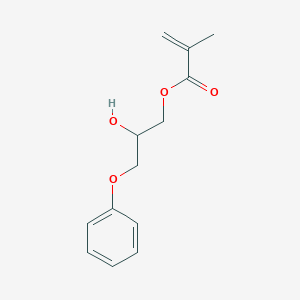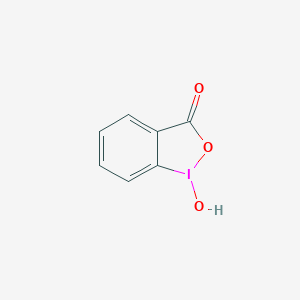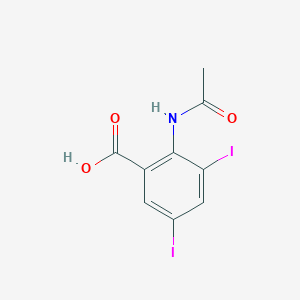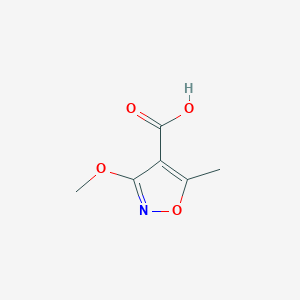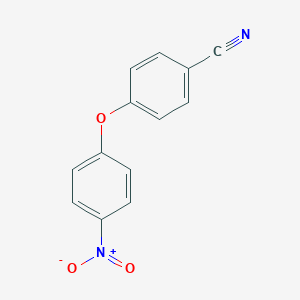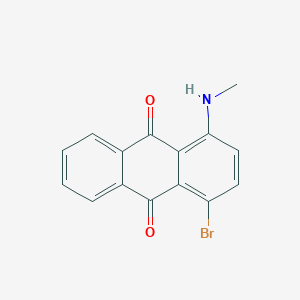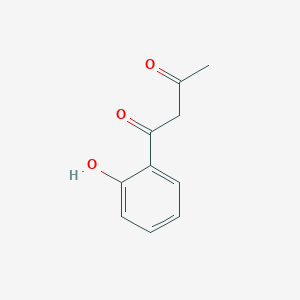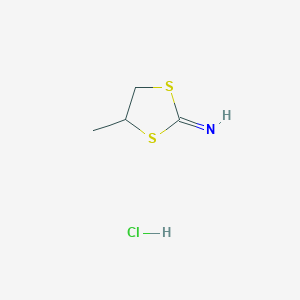
4-Methyl1,3-dithiolan-2-iminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl1,3-dithiolan-2-iminium chloride (MDT) is a synthetic compound that has been widely used in scientific research. It is a positively charged molecule that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
4-Methyl1,3-dithiolan-2-iminium chloride reacts with thiols via a nucleophilic addition reaction, forming a thioether product. The reaction is facilitated by the positive charge on the 4-Methyl1,3-dithiolan-2-iminium chloride molecule, which attracts the negatively charged sulfur atom in the thiol. The resulting yellow-colored product is stable and can be measured spectrophotometrically.
Biochemische Und Physiologische Effekte
4-Methyl1,3-dithiolan-2-iminium chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl1,3-dithiolan-2-iminium chloride has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride has been reported to have antimicrobial activity against some bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl1,3-dithiolan-2-iminium chloride is a versatile reagent that can be used for the detection of thiols in various samples, including biological fluids and tissues. It is easy to use and can be measured spectrophotometrically. However, 4-Methyl1,3-dithiolan-2-iminium chloride has some limitations in lab experiments. It can react with other compounds, such as disulfides and sulfenic acids, leading to false positive results. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride is not specific to thiols and can react with other nucleophiles, such as amines and hydroxyl groups.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl1,3-dithiolan-2-iminium chloride in scientific research. One potential application is in the development of new drugs for the treatment of diseases, such as Alzheimer's and Parkinson's. 4-Methyl1,3-dithiolan-2-iminium chloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. Inhibiting these enzymes could potentially lead to the development of new drugs for the treatment of these diseases. Another potential application is in the development of new sensors for the detection of thiols in biological samples. 4-Methyl1,3-dithiolan-2-iminium chloride could be used as a precursor for the synthesis of new fluorescent or colorimetric sensors that are more specific and sensitive than the current methods.
Synthesemethoden
4-Methyl1,3-dithiolan-2-iminium chloride is synthesized by reacting 4-methyl-1,3-dithiolane-2-thione with methyl iodide in the presence of sodium hydroxide. The reaction yields 4-Methyl1,3-dithiolan-2-iminium chloride as a white crystalline solid, which is purified by recrystallization. The purity of the compound is confirmed by NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-Methyl1,3-dithiolan-2-iminium chloride has been extensively used in scientific research as a reagent for the detection of thiols. It reacts with thiols to form a yellow-colored product, which can be easily measured spectrophotometrically. 4-Methyl1,3-dithiolan-2-iminium chloride has also been used as a precursor for the synthesis of other compounds, such as dithiolane derivatives and thioethers.
Eigenschaften
CAS-Nummer |
1003-39-0 |
|---|---|
Produktname |
4-Methyl1,3-dithiolan-2-iminium chloride |
Molekularformel |
C4H8ClNS2 |
Molekulargewicht |
169.7 g/mol |
IUPAC-Name |
4-methyl-1,3-dithiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H |
InChI-Schlüssel |
UCXWOQXSESRMSP-UHFFFAOYSA-N |
SMILES |
CC1CSC(=N)S1.Cl |
Kanonische SMILES |
CC1CSC(=[NH2+])S1.[Cl-] |
Andere CAS-Nummern |
1003-39-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
